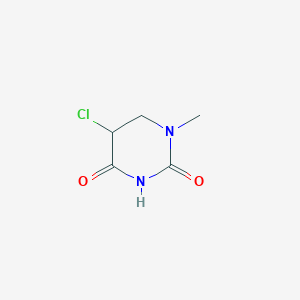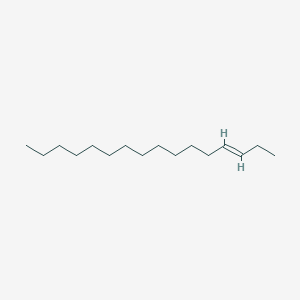
3-Hexadecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexadecene is an organic compound with the molecular formula C₁₆H₃₂ . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound exists in different stereoisomeric forms, including the cis and trans configurations. The compound is primarily used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hexadecene can be synthesized through several methods, including:
Hydrogenation of Hexadecyne: This involves the partial hydrogenation of hexadecyne using a catalyst such as palladium on carbon (Pd/C) under controlled conditions to yield this compound.
Dehydration of Hexadecanol: This method involves the dehydration of hexadecanol using acid catalysts like sulfuric acid to produce this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the cracking of long-chain hydrocarbons . This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound, using high temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 3-Hexadecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexadecanone or hexadecanoic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to hexadecane using hydrogen gas in the presence of a catalyst such as palladium.
Addition Reactions: this compound readily undergoes addition reactions with halogens (e.g., bromine) to form dihaloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Addition: Bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products:
Oxidation: Hexadecanone, Hexadecanoic acid.
Reduction: Hexadecane.
Addition: 3,4-Dibromohexadecane.
Scientific Research Applications
3-Hexadecene has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography for the separation and identification of alkenes.
Biology: Employed in the study of lipid metabolism and as a model compound for the investigation of hydrophobic interactions in biological systems.
Medicine: Utilized in the synthesis of surfactants and emulsifiers, which are important in drug delivery systems.
Mechanism of Action
The mechanism of action of 3-Hexadecene involves its interaction with various molecular targets and pathways:
Hydrophobic Interactions: Due to its long hydrophobic chain, this compound can interact with lipid bilayers, affecting membrane fluidity and permeability.
Catalytic Reactions: In the presence of catalysts, this compound can undergo various transformations, such as hydrogenation and oxidation, which are crucial in industrial processes.
Comparison with Similar Compounds
Hexadecane: An alkane with the formula C₁₆H₃₄, differing from 3-Hexadecene by the absence of a double bond.
1-Hexadecene: An isomer of this compound with the double bond located at the first carbon atom.
2-Hexadecene: Another isomer with the double bond at the second carbon atom.
Uniqueness of this compound:
Position of the Double Bond: The double bond at the third carbon atom in this compound provides unique reactivity compared to its isomers.
Stereoisomerism: The existence of cis and trans forms adds to the compound’s versatility in chemical reactions and applications
Properties
CAS No. |
74533-95-2 |
|---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
(E)-hexadec-3-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h5,7H,3-4,6,8-16H2,1-2H3/b7-5+ |
InChI Key |
QIZDLUWRENVVJW-FNORWQNLSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/CC |
Canonical SMILES |
CCCCCCCCCCCCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid](/img/structure/B12332484.png)
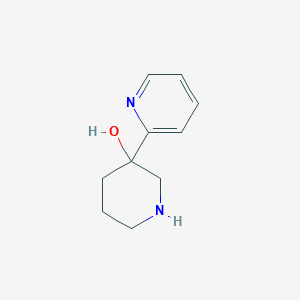


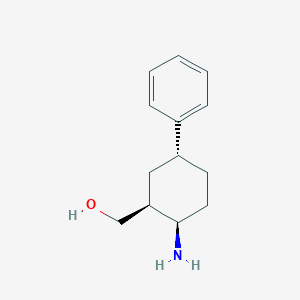
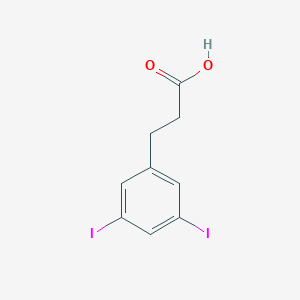
![Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate](/img/structure/B12332527.png)
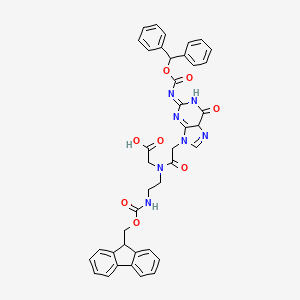
![6H-Pyrrolo[3,4-c]pyridazine-6-carboxylic acid, 2,3,5,7-tetrahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12332538.png)

![1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)-](/img/structure/B12332550.png)
![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 5-chloro-3,7-dihydro-](/img/structure/B12332560.png)
